Novobiocin sodium salt

Catalog No.
S537553
CAS No.
1476-53-5
M.F
C31H35N2NaO11
M. Wt
634.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Novobiocin sodium salt

CAS Number

1476-53-5

Product Name

Novobiocin sodium salt

IUPAC Name

sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate

Molecular Formula

C31H35N2NaO11

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Solubility

Insoluble
Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine.
9.66e-03 g/L

Synonyms

Albadry, Albamycin, Novobiocin monosodium salt, Cardelmycin sodium salt, Cathomycin, Inabiocin, Monosodium novobiocin, Novobiocin sodium, Novobiocin monosodium, Novobiocin natrium, Novobiocin sodium salt, Sodium albamycin, Sodium novobiocin, Streptonivicin sodium salt, U 6591, U6591, U-6591, Vulcamycin

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Description

The exact mass of the compound Albamycin;Cathomycin is 634.2139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Albamycin and Cathomycin are both historical names for the same antibiotic, Kanamycin. Kanamycin was first isolated from Streptomyces kanamyceticus in 1949 by Japanese researchers []. While these names aren't commonly used today, Kanamycin played a significant role in the early days of antibiotic research.

Discovery and Early Research

Kanamycin's discovery marked a major advancement in the fight against bacterial infections. Prior to this, existing antibiotics like penicillin were primarily effective against Gram-positive bacteria. Kanamycin, however, demonstrated effectiveness against a broader range of bacteria, including some Gram-negative species []. This discovery fueled research into new antibiotics with a wider spectrum of activity.

Applications in Scientific Research

Kanamycin's role in scientific research extends beyond its direct use as an antibiotic. Here are some specific applications:

  • Selection Marker in Genetically Modified Organisms (GMOs): Researchers have used Kanamycin resistance genes as a selection marker in GMOs. These genes allow scientists to identify and isolate cells that have successfully incorporated the desired genetic modification [].
  • Study of Antibiotic Resistance Mechanisms: Kanamycin has been instrumental in studying how bacteria develop resistance to antibiotics. Researchers use Kanamycin to understand the genetic and molecular mechanisms involved in resistance, which helps in developing strategies to combat this growing problem [].

Novobiocin sodium salt is an antibiotic compound with the molecular formula C₃₁H₃₅N₂NaO₁₁ and a molar mass of 634.6 g/mol. It is derived from the bacterium Streptomyces niveus and is primarily known for its ability to inhibit bacterial growth. Novobiocin sodium salt is soluble in water, with a pH range of 6.5 to 8.5 when in aqueous solution, and has a density of 1.42 g/cm³ .

Novobiocin acts as a bactericidal antibiotic, meaning it kills bacteria. Its primary mechanism of action involves inhibiting the enzyme DNA gyrase. DNA gyrase is essential for bacterial DNA replication, as it helps unwind and manage the double helix during the process. Novobiocin binds to a specific region of DNA gyrase, preventing it from functioning properly [2]. This disrupts DNA replication and ultimately leads to cell death in the bacteria.

Citation:

  • Selleckchem: Novobiocin Sodium)
  • Toxicity: Novobiocin can cause side effects like nausea, vomiting, and diarrhea at high doses [4]. In rare cases, it can lead to more serious allergic reactions or blood disorders [4].
  • Flammability: Novobiocin is not considered a flammable material.
  • Reactivity: Novobiocin is generally stable under normal storage conditions. However, it may

The primary mechanism of action for novobiocin sodium salt involves the inhibition of DNA synthesis in bacteria. Specifically, it targets the GyrB subunit of the DNA gyrase enzyme, which is crucial for DNA replication and transcription. By binding to this enzyme, novobiocin prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial cell division and growth .

Key Reactions:

  • Inhibition of DNA Gyrase: Novobiocin binds to the GyrB subunit, blocking ATPase activity necessary for DNA supercoiling.
  • Competitive Inhibition: It competes with ATP for binding sites, disrupting energy transduction processes critical for bacterial survival .

Novobiocin sodium salt exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness stems from its ability to inhibit bacterial DNA gyrase, which is essential for maintaining DNA topology during replication. Studies have shown that novobiocin can effectively combat strains of Staphylococcus aureus and Streptococcus pneumoniae, among others .

Biological Effects:

  • Antibacterial Activity: Effective against various Gram-positive bacteria.
  • Inhibition of Heat Shock Proteins: Used in research to study the role of heat shock proteins in cellular stress responses .

The synthesis of novobiocin sodium salt typically involves fermentation processes using Streptomyces niveus. The compound can also be synthesized through semi-synthetic methods that modify natural precursors obtained from microbial cultures.

Common Synthesis Steps:

  • Fermentation: Cultivation of Streptomyces niveus under controlled conditions to produce novobiocin.
  • Extraction: Isolation of novobiocin from fermentation broth using solvent extraction techniques.
  • Sodium Salt Formation: Conversion of novobiocin into its sodium salt form by neutralization with sodium hydroxide or another sodium source .

Novobiocin sodium salt has several applications in both clinical and research settings:

  • Antibiotic Therapy: Used in treating infections caused by susceptible strains of bacteria.
  • Research Tool: Employed in studies involving DNA replication, protein interactions, and cellular stress responses.
  • Laboratory Reagent: Utilized in microbiological culture media to select for antibiotic-resistant strains .

Research has indicated that novobiocin sodium salt interacts with various biological systems:

  • DNA Gyrase Interaction: Directly inhibits the GyrB subunit, affecting DNA replication processes.
  • Heat Shock Protein Regulation: Studies suggest that novobiocin may influence the expression and activity of heat shock proteins under stress conditions .
  • Synergistic Effects: When used in combination with other antibiotics, novobiocin can enhance antibacterial efficacy against resistant strains .

Novobiocin sodium salt shares similarities with several other antibiotics that target bacterial DNA synthesis or ribosomal activity. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CiprofloxacinInhibits DNA gyrase (Type II topoisomerase)Broad-spectrum activity against Gram-negative bacteria
ErythromycinBinds to 50S ribosomal subunit, inhibiting protein synthesisEffective against atypical pathogens
ClindamycinInhibits protein synthesis by binding to 50S ribosomal subunitParticularly effective against anaerobic bacteria
RifampicinInhibits RNA polymerase, blocking RNA synthesisUsed primarily for tuberculosis treatment

Uniqueness of Novobiocin Sodium Salt

Novobiocin's specific targeting of the GyrB subunit distinguishes it from other antibiotics that may target different components of bacterial machinery. Its unique mechanism allows it to be effective against certain resistant strains where other antibiotics may fail .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Pale yellow orthorhombic crystals from ethanol

XLogP3

3.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

634.21385422 g/mol

Monoisotopic Mass

634.21385422 g/mol

Heavy Atom Count

45

Density

1.3448 g/cu cm

Appearance

Solid powder

Melting Point

152-156 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17EC19951N

Related CAS

1476-53-5 (mono-hydrochloride salt)
4309-70-0 (calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 205 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (98.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of infections due to staphylococci and other susceptible organisms

Therapeutic Uses

Mesh Heading: anti-bacterial agents, enzyme inhibitors
MEDICATION (VET): Used to treat canine respiratory infections and prevent mastitis in dairy cattle.
THERAP CAT: Antibacterial.
THERAP CAT (VET): Antimicrobial
Novobiocin is a narrow-spectrum antibiotic that may be bacteriostatic or bactericidal at higher concentrations. It is active mostly against gram-positive bacteria but also against a few gram-negative bacteria. ... Its main use is in combination with other agents for the treatment of bovine mastitis.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Mechanism of Action

Novobiocin is an aminocoumarinthat works by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy tranduction. Similar to other aminocoumarin antibiotics, it acts as a competitive inhibitor of the ATPase reaction catalysed by GyrB.

Pictograms

Irritant

Irritant

Other CAS

1476-53-5

Absorption Distribution and Excretion

Oral bioavailability is negligible.
Patients with refractory cancer were treated with VP-16 on days 1, 3, and 5 /in a Phase 1 Clinical Trial/. Antiemetics, consisting of ondansetron and dexamethasone, were given 60 minutes before the VP-16 was administered. Novobiocin was given orally 30 minutes before the VP-16, and the dose was escalated in successive groups of patients according to a standard dose escalation design. Treatment cycles were repeated every 4 weeks. Plasma concentrations of novobiocin were determined during the first treatment cycle by high-performance liquid chromatography. Thirty-three patients were treated for a total of 69 cycles. Eleven patients were treated with a starting dose of VP-16 of 120 mg/sq m, and three of these patients experienced neutropenic fever. The dose of VP-16 was reduced to 100 mg/m2, and an additional 22 patients were enrolled. The dose of novobiocin ranged from 3 to 9 g. At a novobiocin dose of at least 5.5 g, plasma concentrations of at least 150 uM were sustained for 24 hours.

Associated Chemicals

Novobiocin sodium;1476-53-5

Wikipedia

Novobiocin
Carveol

Drug Warnings

Consequential organ system manifestations associated with ...Novobiocin /include:/ Immune system- skin rash; GI system- nausea, vomiting, diarrhea; hematologic system- pancytopenia, hemolytic anemia. /from table/

Biological Half Life

6 hours
Novobiocin was given p.o. for 96 hr; 750 mg/sq m of i.v. cyclophosphamide was administered at 48 hr. Thirty-four patients received 65 courses. ... 18 of 19 patients treated at greater than or equal to 4 g daily had serum levels greater than or equal to 100 ug/ml at steady state, a level which corresponds to levels used in vitro and seen in vivo where the murine novobiocin half-life of 82 min is far less than that seen in humans (6.0 hr).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Antibiotic substance produced by Streptomyces spheroides ... US patent 3,000,873 (1961 to Merck and Co.) ... US patents 3,049,475, 3,049,476, 3,049,534 (1962 to Merck and Co.). ... Synthesis ... US patents 2,925,411 (1960); 2,966,484 (1960 to Merck and Co.).
/Produced/ by Streptomyces niveus; US patent 3068221 (1962 to Upjohn). ... Conversion of isonovobiocin to novobiocin: US patent 2983723 (1961 to Upjohn).

Analytic Laboratory Methods

Analyte: novobiocin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /novobiocin sodium/
Analyte: novobiocin; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards /novobiocin sodium/
Analyte: novobiocin; matrix: pharmaceutical preparation (intramammary infusion); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity) /novobiocin sodium/
Analyte: novobiocin; matrix: pharmaceutical preparation (oil); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ng

Clinical Laboratory Methods

Analyte: novobiocin; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: novobiocin; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of quantitation: 1 ug/mL
Analyte: novobiocin; matrix: blood (serum), milk, tissue (muscle, liver, kidney); procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: 10 ppb
Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 340 nm; limit of detection: <0.05 ppm
Analyte: novobiocin; matrix: milk; procedure: high-performance liquid chromatography with ultraviolet detection at 293 nm; limit of detection: 4 pp

Dates

Modify: 2023-08-15
1: Mandler MD, Baidin V, Lee J, Pahil KS, Owens TW, Kahne D. Novobiocin Enhances Polymyxin Activity by Stimulating Lipopolysaccharide Transport. J Am Chem Soc. 2018 Jun 6;140(22):6749-6753. doi: 10.1021/jacs.8b02283. Epub 2018 May 16. PubMed PMID: 29746111; PubMed Central PMCID: PMC5990483.
2: May JM, Owens TW, Mandler MD, Simpson BW, Lazarus MB, Sherman DJ, Davis RM, Okuda S, Massefski W, Ruiz N, Kahne D. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport. J Am Chem Soc. 2017 Dec 6;139(48):17221-17224. doi: 10.1021/jacs.7b07736. Epub 2017 Nov 22. PubMed PMID: 29135241; PubMed Central PMCID: PMC5735422.
3: Dlugosz A, Janecka A. Novobiocin Analogs as Potential Anticancer Agents. Mini Rev Med Chem. 2017;17(9):728-733. doi: 10.2174/1389557516666161223155525. Review. PubMed PMID: 28019639.
4: Chen W, Wang D, Zhou W, Sang H, Liu X, Ge Z, Zhang J, Lan L, Yang CG, Chen H. Novobiocin binding to NalD induces the expression of the MexAB-OprM pump in Pseudomonas aeruginosa. Mol Microbiol. 2016 Jun;100(5):749-58. doi: 10.1111/mmi.13346. Epub 2016 Mar 16. PubMed PMID: 26844397.
5: Audisio D, Methy-Gonnot D, Radanyi C, Renoir JM, Denis S, Sauvage F, Vergnaud-Gauduchon J, Brion JD, Messaoudi S, Alami M. Synthesis and antiproliferative activity of novobiocin analogues as potential hsp90 inhibitors. Eur J Med Chem. 2014 Aug 18;83:498-507. doi: 10.1016/j.ejmech.2014.06.067. Epub 2014 Jun 28. PubMed PMID: 24992077.

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